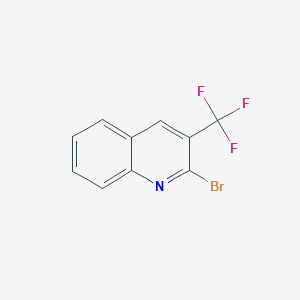
3-ブロモ-2,2-ビス(ブロモメチル)プロパン酸
概要
説明
3-Bromo-2,2-bis(bromomethyl)propanoic acid is an organic compound with the molecular formula C5H7Br3O2. It belongs to the class of alpha-halo carboxylic acids and is characterized by the presence of three bromine atoms attached to a propanoic acid backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
3-Bromo-2,2-bis(bromomethyl)propanoic acid is utilized in various scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-2,2-bis(bromomethyl)propanoic acid can be synthesized through the bromination of 2,2-bis(hydroxymethyl)propanoic acid. The reaction typically involves the use of bromine or hydrogen bromide as the brominating agents. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-10°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of 3-bromo-2,2-bis(bromomethyl)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
3-Bromo-2,2-bis(bromomethyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
作用機序
The mechanism of action of 3-bromo-2,2-bis(bromomethyl)propanoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reagents and conditions used .
類似化合物との比較
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but with one less bromine atom.
2,2-Bis(bromomethyl)acetic acid: Similar backbone but different positioning of bromine atoms.
Beta,beta’-Dibromoisobutyric acid: Another alpha-halo carboxylic acid with similar reactivity.
Uniqueness
3-Bromo-2,2-bis(bromomethyl)propanoic acid is unique due to its high bromine content, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, adds to its versatility in various applications .
特性
IUPAC Name |
3-bromo-2,2-bis(bromomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZEDIUDPIRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452800 | |
| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52813-48-6 | |
| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















